

GRD081 Preclinical Profile Overview

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Compound Focus: GRD081

Cat. No.: S1885359

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GRD081 is a dual **PI3K/mTOR inhibitor** that was under development as an anti-cancer therapeutic. The primary available preclinical data comes from a 28-day repeated-dose toxicity study conducted in line with regulatory standards to support a Phase I clinical trial [1].

The table below summarizes the key design elements of this subchronic toxicity study.

| **Study Parameter** | **Details** | | :--- | :--- | | **Compound** | **GRD081** (Dual PI3K/mTOR inhibitor) [1] | | **Objective** | To evaluate subchronic toxicity and determine NOAEL (No-Observed-Adverse-Effect Level) [1] | | **Study Duration** | 28-day repeated oral administration, plus a 14-day recovery period [1] | | **Animal Models** | Sprague-Dawley (SD) rats and Beagle dogs [1] | | **Dose Levels (mg/kg/day)** | **Rats:** 2, 5, 10 | **Dogs:** 1, 2, 4 [1] | | **Regulatory Compliance** | Conducted under Good Laboratory Practice (GLP) regulations [2] |

Detailed Experimental Protocol

The methodology for the pivotal toxicity study was designed as follows [1]:

- **Animal Assignment:** Rats and dogs were randomly assigned to control or dose groups.
- **Dosing:** **GRD081** was administered orally via gavage once daily for 28 consecutive days.
- **Monitoring:** Animals were closely observed daily for clinical signs, morbidity, and mortality.
- **Recovery Phase:** A subset of animals from each group was monitored for an additional 14 days without dosing to assess the potential reversibility of any observed effects.
- **Terminal Analysis:** At the end of both the dosing and recovery periods, animals were euthanized for comprehensive analysis. This included:
 - **Hematology and Clinical Chemistry:** Blood samples were analyzed for signs of toxicity.

- **Histopathology:** Full necropsies were performed. Tissues and organs (including liver, kidney, pancreas, and bone marrow) were collected, preserved, and examined microscopically for pathological changes.

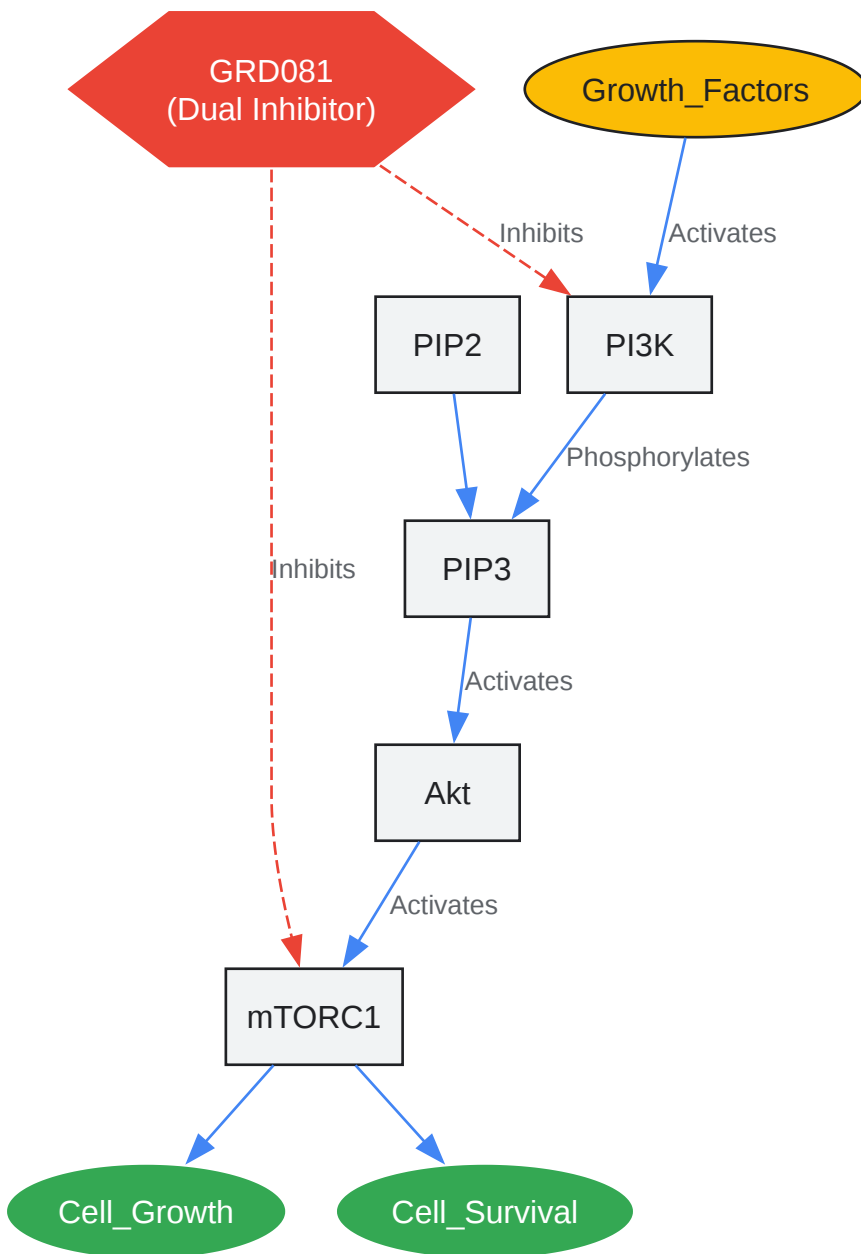
Key Findings and Toxicity Profile

The 28-day study revealed a profile of toxicities consistent with the pharmacologic inhibition of the PI3K/mTOR pathway. The major findings and the established NOAELs are summarized below.

Findings Category	Observed Effects (Dose-Dependent)
Mortality & Morbidity	Unscheduled mortality in rats at 5 and 10 mg/kg/day doses [1].
Hematological Toxicity	Myelosuppression (bone marrow suppression) and immunosuppression [1].
Organ Toxicity	Moderate toxicity observed in the liver, pancreas, and kidneys [1].
Reversibility	Most induced effects were reversible after the 14-day recovery period [1].
NOAEL (Rats)	< 2 mg/kg/day [1]
NOAEL (Dogs)	1 mg/kg/day [1]

GRD081 Mechanism and Signaling Pathway

As a dual inhibitor, **GRD081** targets a critical cell growth and survival pathway. The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the point of inhibition by **GRD081**.



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GRD081 inhibits key nodes in the PI3K/Akt/mTOR pathway [1].

Regulatory Context and Preclinical Best Practices

This **GRD081** study was conducted following **Good Laboratory Practice (GLP)** regulations [2]. The findings from such preclinical in vivo studies are crucial for determining safe starting doses for human clinical trials and for anticipating potential target organ toxicities [3].

It is important to note that the available data for **GRD081** is over a decade old. As a researcher, you may find it valuable to:

- Consult more recent literature to see if development of **GRD081** continued or if next-generation inhibitors with improved safety profiles have been developed.
- Use databases like the **Signaling Pathways Project (SPP)** to explore modern 'omics data related to PI3K/mTOR signaling and its downstream effects in various biological contexts [4].

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